Structural Uniqueness Marks it as a Non-Fungible Member of its Patent Family
The compound's specific combination of an o-tolyloxy-ethanone group attached to the N-sulfonyl-1,4-diazepane core is novel. The foundational patent US8188277 [1] claims a broad Markush structure where the biological activity of the final molecule is highly dependent on the R6 heterocyclic and A group substitutions. While the patent provides quantitative collagen suppression data for other exemplified analogs, this specific compound is not exemplified. This identifies it as a research probe for exploring structure-activity relationships (SAR) within this chemical space, rather than a validated lead compound.
| Evidence Dimension | Structural differentiation from closest patent-exemplified analogs |
|---|---|
| Target Compound Data | Substituent: 2-(o-tolyloxy)ethanone group |
| Comparator Or Baseline | Patent-exemplified analogs with diverse R6 and A groups (e.g., piperidine, morpholine substitutions) |
| Quantified Difference | Cannot be quantified; the compound's specific substitution pattern is not described in the available examples. |
| Conditions | Analysis based on Markush structure claims in US8188277 |
Why This Matters
For procurement, this means the compound is a unique chemical entity with completely unvalidated, unpredictable biological potency, requiring full de novo characterization by the end-user.
- [1] Fukushima, T., Matsumura, S., Takemura, N., et al. (2012). Aromatic compounds for suppressing the generation of collagen. U.S. Patent No. 8,188,277. Washington, DC: U.S. Patent and Trademark Office. View Source
